molecular formula C16H18N2 B14673262 7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline CAS No. 39172-55-9

7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline

Cat. No.: B14673262
CAS No.: 39172-55-9
M. Wt: 238.33 g/mol
InChI Key: YDAJNHFFSYIOSS-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline is a chemical compound with the molecular formula C13H14N2 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable dione with a diamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with additional functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated tetrahydroquinoxaline compounds.

Scientific Research Applications

7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline is unique due to the presence of the propano group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

39172-55-9

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

3,10-diazatetracyclo[10.3.3.02,11.04,9]octadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C16H18N2/c1-2-10-14-13(9-1)17-15-11-5-3-7-12(8-4-6-11)16(15)18-14/h1-2,9-12H,3-8H2

InChI Key

YDAJNHFFSYIOSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)C3=NC4=CC=CC=C4N=C23

Origin of Product

United States

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